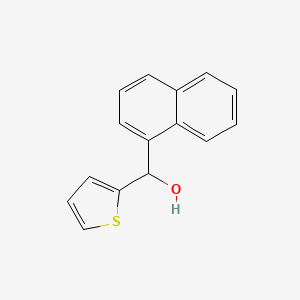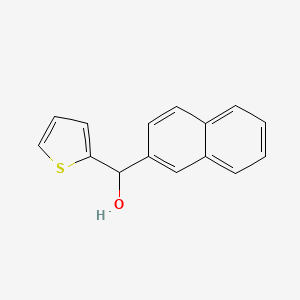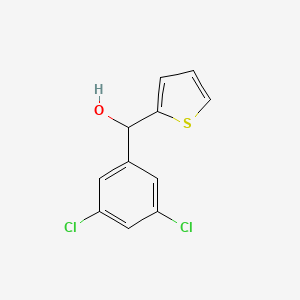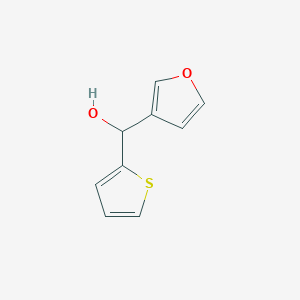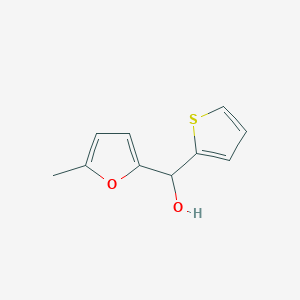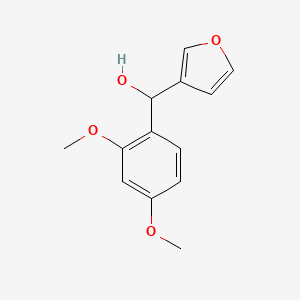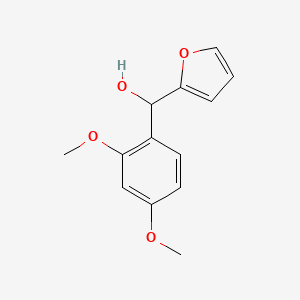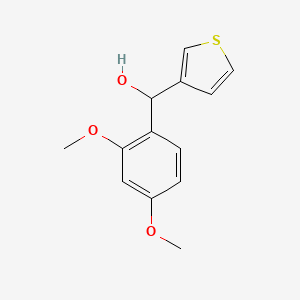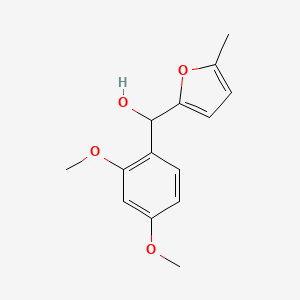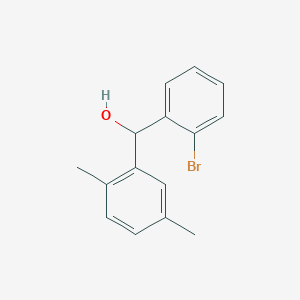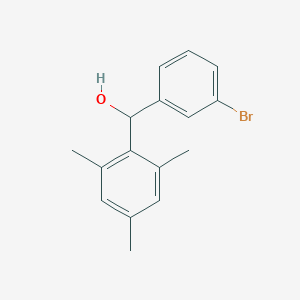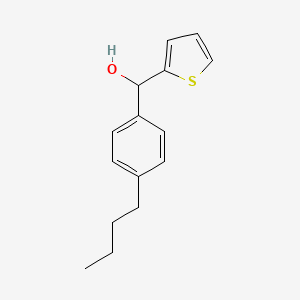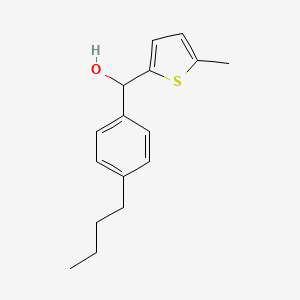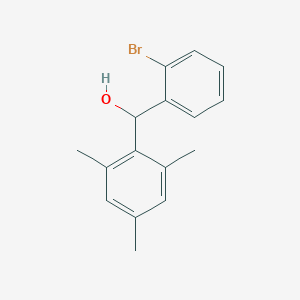
(2-Bromophenyl)(mesityl)methanol
描述
(2-Bromophenyl)(mesityl)methanol is an organic compound with the molecular formula C16H17BrO. It features a bromophenyl group and a mesityl group attached to a central methanol moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(mesityl)methanol typically involves the reaction of 2-bromobenzaldehyde with mesitylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows:
Formation of Grignard Reagent: Mesityl bromide is reacted with magnesium in anhydrous ether to form mesitylmagnesium bromide.
Addition Reaction: The mesitylmagnesium bromide is then added to 2-bromobenzaldehyde in an anhydrous ether solution, resulting in the formation of this compound after hydrolysis.
The reaction conditions typically involve low temperatures to control the reactivity of the Grignard reagent and to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2-Bromophenyl)(mesityl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of (2-Phenyl)(mesityl)methanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Jones reagent can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products
Oxidation: (2-Bromophenyl)(mesityl)ketone or (2-Bromophenyl)(mesityl)aldehyde.
Reduction: (2-Phenyl)(mesityl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (2-Bromophenyl)(mesityl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of steric and electronic effects in organic reactions.
Biology
While specific biological applications are less documented, compounds with similar structures are often investigated for their potential biological activity, including antimicrobial and anticancer properties.
Medicine
Potential medicinal applications could involve the compound’s derivatives, which might exhibit pharmacological activities. Research in this area would focus on modifying the structure to enhance desired biological effects.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, or as a precursor for materials with specific properties.
作用机制
The mechanism of action for (2-Bromophenyl)(mesityl)methanol in chemical reactions typically involves the activation of the bromine atom or the hydroxyl group. The bromine atom can act as a leaving group in substitution reactions, while the hydroxyl group can participate in hydrogen bonding or be a site for oxidation.
相似化合物的比较
Similar Compounds
(2-Bromophenyl)(phenyl)methanol: Similar structure but with a phenyl group instead of a mesityl group.
(2-Chlorophenyl)(mesityl)methanol: Similar structure but with a chlorine atom instead of a bromine atom.
(2-Bromophenyl)(tert-butyl)methanol: Similar structure but with a tert-butyl group instead of a mesityl group.
Uniqueness
(2-Bromophenyl)(mesityl)methanol is unique due to the presence of the mesityl group, which provides significant steric hindrance and electronic effects. This can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
(2-bromophenyl)-(2,4,6-trimethylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-10-8-11(2)15(12(3)9-10)16(18)13-6-4-5-7-14(13)17/h4-9,16,18H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNDBBKXBWZDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C2=CC=CC=C2Br)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


